

In-Depth Technical Guide: (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester

Cat. No.: B153012

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

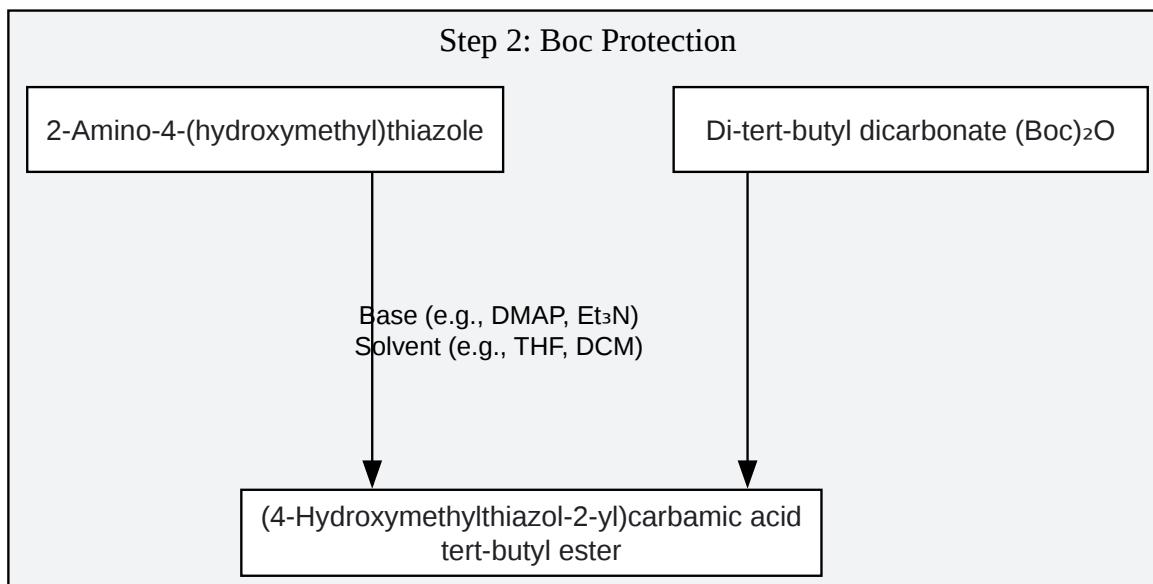
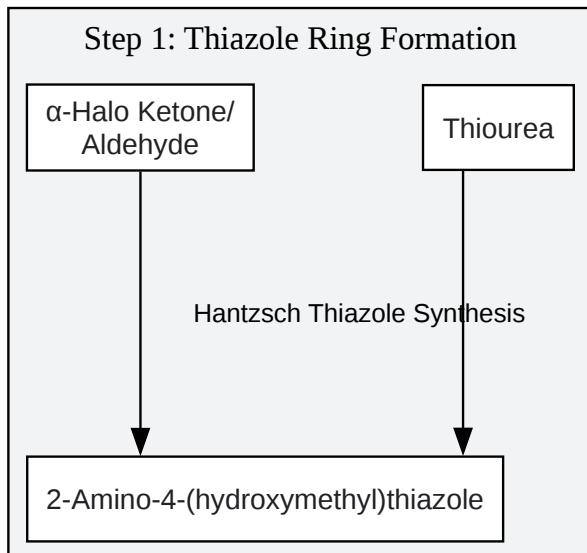
(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester, a key building block in medicinal chemistry, possesses a versatile structure amenable to diverse chemical modifications. This technical guide provides a comprehensive overview of its structural information, physicochemical properties, and a detailed, generalized synthesis protocol. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Structural Information

(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester is a carbamate-protected aminothiazole derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its stability and utility in multi-step organic syntheses, while the hydroxymethyl group at the 4-position of the thiazole ring offers a reactive handle for further functionalization.

Identifier	Value
IUPAC Name	tert-butyl N-[4-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate
CAS Number	494769-44-7 [1]
Molecular Formula	C ₉ H ₁₄ N ₂ O ₃ S [2]
Molecular Weight	230.28 g/mol
Canonical SMILES	CC(C)(C)OC(=O)NC1=NC(=CS1)CO [2]
InChI	InChI=1S/C9H14N2O3S/c1-9(2,3)14-8(13)11-7-10-6(4-12)5-15-7/h5,12H,4H2,1-3H3,(H,10,11,13) [2]
InChIKey	OWLBBQQTUOQLZST-UHFFFAOYSA-N [2]

Physicochemical Properties



The physicochemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. Below is a summary of its key predicted and observed properties.

Property	Value	Source
Monoisotopic Mass	230.07251 Da	Predicted ^[2]
XlogP (predicted)	1.0	Predicted ^[2]
Solubility	Soluble in organic solvents such as Dichloromethane (>50 mg/mL) and Ethanol (15-20 mg/mL). Poorly soluble in water (<0.1 mg/mL).	Inferred from similar compounds ^[3]
Thermal Stability	Carbamates, in general, can be thermally labile. It is recommended to store the compound at low temperatures (-20°C) under an inert atmosphere to prevent decomposition.	General knowledge

Synthesis

The synthesis of **(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester** is typically achieved through a two-step process. The first step involves the synthesis of the 2-amino-4-(hydroxymethyl)thiazole intermediate, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

General Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: General two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-(hydroxymethyl)thiazole

This intermediate can be synthesized via the Hantzsch thiazole synthesis, a well-established method for the preparation of thiazole derivatives.

- Materials:

- 1,3-Dichloroacetone or a related α -halo ketone/aldehyde
- Thiourea
- Ethanol or a similar suitable solvent

- Procedure:

- Dissolve thiourea in ethanol in a round-bottom flask.
- Add an equimolar amount of the α -halo ketone/aldehyde dropwise to the solution while stirring.
- The reaction mixture is typically heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
- The crude product is then purified, often by recrystallization or column chromatography, to yield 2-amino-4-(hydroxymethyl)thiazole.

Step 2: Synthesis of **(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester**

This step involves the protection of the exocyclic amino group of the thiazole intermediate.

- Materials:

- 2-Amino-4-(hydroxymethyl)thiazole

- Di-tert-butyl dicarbonate ((Boc)₂O)
- A non-nucleophilic base (e.g., 4-Dimethylaminopyridine (DMAP) or Triethylamine (Et₃N))
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
- Procedure:
 - Dissolve 2-amino-4-(hydroxymethyl)thiazole in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).
 - Add the base to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (typically 1.1 equivalents).
 - The reaction is stirred at room temperature (or cooled to 0°C to control reactivity) for several hours to overnight. Progress is monitored by TLC.
 - Once the reaction is complete, the mixture is quenched with water or a saturated aqueous solution of ammonium chloride.
 - The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
 - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
 - The resulting crude product is purified by silica gel column chromatography to afford **(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester** as a pure solid.^[3]

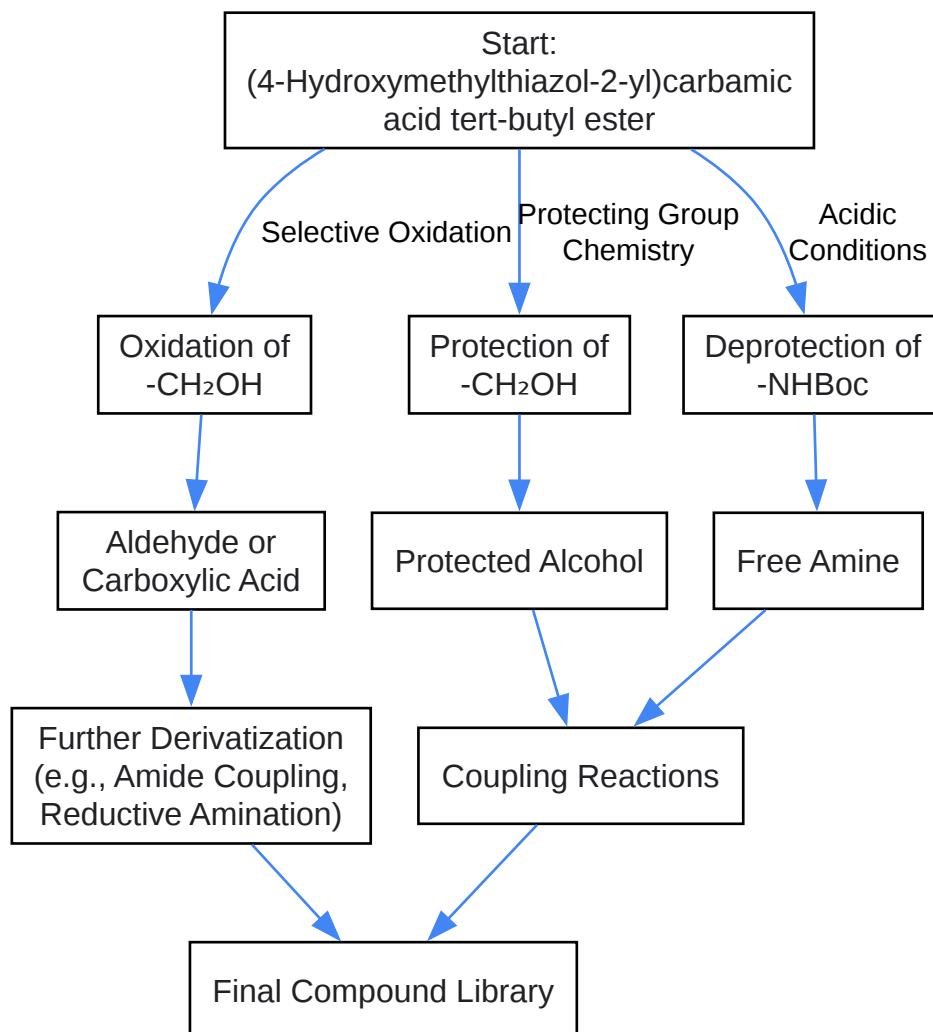
Applications in Drug Discovery and Development

(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The thiazole moiety is a common scaffold in many biologically active compounds, and the protected amine and reactive hydroxymethyl group allow for its incorporation into a variety of molecular frameworks.

Role as a Synthetic Intermediate

The Boc-protected amine is stable under a wide range of reaction conditions, allowing for selective modification of other parts of a molecule. The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) to reveal the free amine for subsequent reactions.^[3] The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution, providing numerous avenues for derivatization.

Potential Therapeutic Areas


Thiazole-containing compounds have demonstrated a broad spectrum of biological activities, including but not limited to:

- Antimicrobial agents: Thiazole derivatives are known to exhibit antibacterial and antifungal properties.
- Kinase inhibitors: The thiazole ring can serve as a hinge-binding motif in various kinase inhibitors, which are crucial in cancer therapy.^[3]
- Anti-inflammatory agents: Certain thiazole-containing molecules have shown potent anti-inflammatory effects.

The use of this specific building block allows for the systematic exploration of the chemical space around the thiazole core, enabling the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds in drug discovery programs.

Logical Workflow for Synthetic Application

The following diagram illustrates a logical workflow for the utilization of **(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester** in a synthetic drug discovery campaign.

[Click to download full resolution via product page](#)

Caption: Synthetic utility workflow of the title compound.

Conclusion

(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester is a strategically important synthetic intermediate for the development of novel chemical entities. Its bifunctional nature, with a protected amine and a modifiable hydroxymethyl group on a stable thiazole core, provides medicinal chemists with a versatile platform for creating diverse libraries of compounds for biological screening. This guide has summarized its key structural and chemical characteristics to facilitate its effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 3. tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate () for sale [vulcanchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153012#4-hydroxymethylthiazol-2-yl-carbamic-acid-tert-butyl-ester-structural-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com